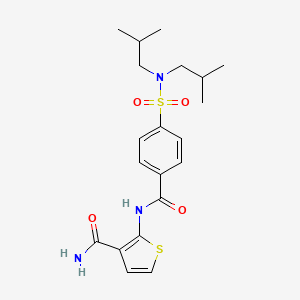
2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfur atom bonded to two oxygen atoms (SO2) in a structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of groups . Sulfonamides are known for their extensive applications in medicinal and synthetic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides can generally be synthesized from sulfonyl chlorides and amines . The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a benzamido group, which is a benzene ring attached to an amide group . The compound also contains a sulfamoyl group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two amine groups.Scientific Research Applications
Heterocyclic Synthesis
Thiophene-3-carboxamide derivatives are pivotal in heterocyclic synthesis, offering pathways to new antibiotic and antibacterial drugs. For instance, compounds synthesized from thiophene-2-carboxamide demonstrated significant biological activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in creating new antibiotics (G. Ahmed, 2007). Furthermore, thiophene derivatives have been explored for their antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating their applicability in developing novel pharmacotherapies (A. Amr et al., 2010).
Antimicrobial and Anticancer Activity
The thiophene-3-carboxamide framework has been instrumental in synthesizing compounds with notable antimicrobial and anticancer activities. Biologically active thiophene-3-carboxamide derivatives have shown antibacterial and antifungal properties, making them valuable in combating various infections (Vasu et al., 2005). Additionally, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized, exhibiting promising anticancer activity, further underscoring the significance of thiophene-3-carboxamide derivatives in medical research (A. Atta & E. Abdel‐Latif, 2021).
Material Science and Catalysis
In material science, thiophene-3-carboxamide derivatives contribute to the development of covalent organic frameworks (COFs), which are used as efficient catalysts in chemical reactions. These frameworks, functionalized with amide active sites, demonstrate remarkable catalytic efficiency, highlighting their potential in various synthetic applications (Yang Li et al., 2019).
Synthesis and Structural Analysis
The synthesis and structural analysis of thiophene-3-carboxamide derivatives enable the exploration of their physical and chemical properties, providing insights into their potential applications. For example, studies have been conducted on the synthesis, characterization, and antimicrobial evaluation of thiophene-2-carboxamides, offering a deeper understanding of their structure-activity relationships (Sailaja Rani Talupur et al., 2021).
properties
IUPAC Name |
2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-13(2)11-23(12-14(3)4)29(26,27)16-7-5-15(6-8-16)19(25)22-20-17(18(21)24)9-10-28-20/h5-10,13-14H,11-12H2,1-4H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEOBEYYQGAGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate](/img/structure/B2772576.png)
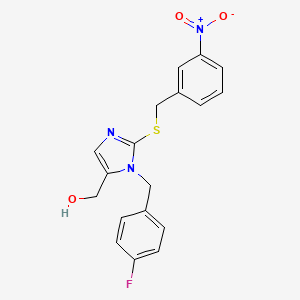
![2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2772580.png)

![4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol](/img/structure/B2772582.png)
![2-(benzo[d]isoxazol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2772583.png)
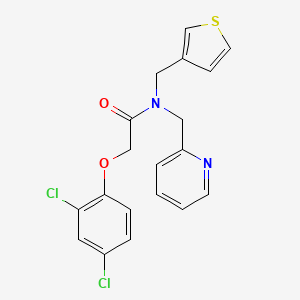

![2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile](/img/structure/B2772587.png)
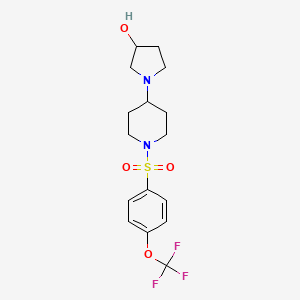
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2772590.png)
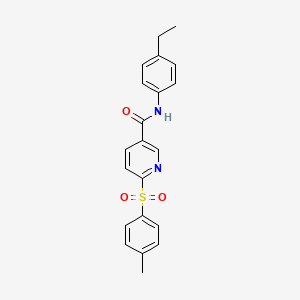
![N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2772592.png)